molecular formula C5H9NS2 B1674147 3-(Methylthio)propyl isothiocyanate CAS No. 505-79-3

3-(Methylthio)propyl isothiocyanate

Cat. No.: B1674147
CAS No.: 505-79-3
M. Wt: 147.3 g/mol
InChI Key: LDKSCZJUIURGMW-UHFFFAOYSA-N
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Description

Iberverin is a naturally occurring isothiocyanate compound predominantly found in the seeds of oxheart cabbageIberverin has garnered significant attention due to its potential anticancer properties, particularly in the treatment of hepatocellular carcinoma and lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iberverin can be synthesized through the hydrolysis of its precursor glucosinolate, glucoiberverin. The hydrolysis process involves the enzyme myrosinase, which catalyzes the conversion of glucoiberverin to iberverin. This reaction typically occurs under mild conditions, such as room temperature and neutral pH .

Industrial Production Methods

Industrial production of iberverin involves the extraction of glucoiberverin from plant sources, followed by enzymatic hydrolysis. The extraction process may include methods such as solvent extraction or supercritical fluid extraction to isolate the glucosinolate. The hydrolysis step is then carried out using purified myrosinase enzyme to ensure high yield and purity of iberverin .

Chemical Reactions Analysis

Types of Reactions

Iberverin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Iberverin has a wide range of scientific research applications, including:

Mechanism of Action

Iberverin exerts its effects primarily through the induction of oxidative stress and DNA damage in cancer cells. It promotes the generation of reactive oxygen species, leading to mitochondrial dysfunction and apoptosis. Additionally, iberverin induces cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation. The molecular targets of iberverin include various signaling pathways involved in apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Iberverin is structurally similar to other isothiocyanates such as sulforaphane and erucin. it exhibits unique properties that distinguish it from these compounds:

    Sulforaphane: Known for its potent anticancer and antioxidant activities, sulforaphane is derived from glucoraphanin.

    Erucin: A reduced analog of sulforaphane, erucin shares similar pharmacokinetic properties with iberverin.

Similar Compounds

Properties

IUPAC Name

1-isothiocyanato-3-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKSCZJUIURGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047132
Record name 3-(Methylthio)propyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Raddish-like, irritating aroma
Record name 3-Methylthiopropyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

254.00 °C. @ 760.00 mm Hg
Record name Ibervirin
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URL http://www.hmdb.ca/metabolites/HMDB0034370
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 3-Methylthiopropyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.099-1.105
Record name 3-Methylthiopropyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

505-79-3
Record name 3-Methylthiopropyl isothiocyanate
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Record name Iberverin
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Record name Propane, 1-isothiocyanato-3-(methylthio)-
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Record name 3-(Methylthio)propyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiopropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.292
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Record name IBERVERIN
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Record name Ibervirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is iberverin and where is it found?

A: Iberverin is an isothiocyanate (ITC) naturally occurring primarily in plants of the Brassicaceae family, such as oxheart cabbage (Brassica oleracea var. capitata) [, , ].

Q2: How does iberverin exert its biological effects?

A2: Iberverin exhibits antineoplastic activities against human hepatocellular carcinoma (HCC) through multiple mechanisms:

  • DNA Damage and Cell Cycle Arrest: Iberverin induces DNA damage in HCC cells, leading to cell cycle arrest at the G2/M phase []. This prevents the cells from dividing and proliferating.
  • Mitochondrial-Mediated Apoptosis: Iberverin triggers apoptosis, a programmed cell death pathway, by acting on mitochondria []. This involves increasing intracellular reactive oxygen species (ROS) formation and depleting glutathione, ultimately leading to cell death.
  • Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) Activation: Iberverin activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress []. This activation leads to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS) [].
  • Stringent Response Induction: Iberverin, like other ITCs, induces the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate [(p)ppGpp] []. This response is triggered by amino acid starvation, which seems to be induced by iberverin via a mechanism potentially involving glycine [].

Q3: What is the structural characterization of iberverin?

A3: Although the provided abstracts don't provide specific spectroscopic data, we can infer the following:

  • Structure: Iberverin is a sulfur-containing organic compound. It is a lower structure-related homologue of sulforaphane, exhibiting different sulfur oxidation states [].

Q4: What is known about the structure-activity relationship (SAR) of iberverin and related compounds?

A: Studies comparing the Nrf2-inducing activity of iberverin, iberin, and cheirolin, which have different sulfur oxidation states, showed that all three compounds significantly induced Nrf2 nuclear translocation and downstream gene expression []. This suggests that the sulfur oxidation state may not drastically alter their ability to activate this pathway.

Q5: What are the in vitro and in vivo effects of iberverin?

A:

  • Anti-cancer activity: Iberverin inhibits the growth of human hepatocellular carcinoma (HCC) cells [], lung cancer cells [], and A549 lung adenocarcinoma cells [] in a dose-dependent manner.
  • Apoptosis induction: Iberverin induces apoptosis in A549 cells, as evidenced by increased early and late apoptosis/necrosis and activation of caspases-3, -8, and -9 [].
  • Anti-leishmanial activity: The glucosinolate glucoiberverin, which can be hydrolyzed to iberverin, has shown promising anti-leishmanial activity against Leishmania major promastigotes and amastigotes [].
  • Antimicrobial activity: While not directly tested, iberverin, along with other ITCs, showed synergistic antimicrobial effects when combined with sulforaphane against Escherichia coli []. This effect was linked to stringent response induction and could potentially be relevant for pathogenic bacteria like enterohemorrhagic Escherichia coli (EHEC) [].
  • Anti-cancer activity: Iberverin hampered tumorigenicity in a HCC in vivo model [].
  • Induction of phase II detoxification enzymes: Iberverin, even at low doses (40 micromol/kg/day), significantly increased glutathione S-transferase (GST) and quinone reductase (QR) activities in the duodenum, forestomach, and urinary bladder of rats []. This induction was comparable to other ITCs tested, highlighting its potential as a chemopreventive agent.

Q6: How stable is iberverin and what are the implications for its applications?

A: While specific data regarding iberverin's stability under various conditions is not provided in the abstracts, its presence in cooked Brassica vegetables depends on the cooking method. Sous vide cooking, for example, retains glucosinolates but limits their conversion to isothiocyanates like iberverin due to enzyme inactivation []. Adding myrosinase-rich sources like mustard seeds during cooling enhances isothiocyanate formation [], suggesting potential strategies for preserving or enhancing iberverin content in food.

Q7: How is iberverin metabolized in the human body?

A7: While the abstracts lack specific information on iberverin metabolism, research on its glucosinolate precursor, glucoiberin, sheds light on its biotransformation:

  • Bacterial metabolism: Certain human gut bacteria, particularly Enterobacteriaceae and some Escherichia coli strains, can metabolize glucoiberin [, ]. E. coli VL8, for example, can convert glucoiberin to glucoerucin, ultimately yielding iberverin and its nitrile derivative [].
  • Absorption: Studies using ileostomy patients suggest that sulforaphane, a related ITC, is rapidly absorbed in the upper digestive tract []. While this data cannot be directly extrapolated to iberverin, it indicates that absorption of related compounds can be efficient.

Q8: Are there analytical methods to detect and quantify iberverin?

A: Gas chromatography-mass spectrometry (GC-MS) is a common technique to analyze isothiocyanates, including iberverin, in various matrices like plant tissues and seed meals [, , , ].

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